![molecular formula C16H14N2O2S B11598918 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione](/img/structure/B11598918.png)
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multiple steps, including substitution, acylation, cyclization, and acidification reactions. The starting materials often include 4-methylphenyl derivatives and pyridin-2-ylsulfanyl compounds. The reaction conditions may vary, but common reagents include bases, acids, and solvents such as dichloromethane and ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,4-dione
- 1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,3-dione
Uniqueness
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(4-Methylphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a 4-methylphenyl group and a pyridin-2-ylsulfanyl group . The presence of the dione functional group enhances its reactivity and potential biological interactions. The methyl group increases lipophilicity, which is crucial for its interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₁₉H₁₈N₂O₂S |
Molecular Weight | 342.42 g/mol |
LogP (Octanol-Water Partition Coefficient) | 3.5 (indicative of moderate lipophilicity) |
Research indicates that this compound interacts with specific molecular targets, modulating enzymatic activities and influencing signaling pathways. Its unique structure allows it to bind selectively to certain receptors or enzymes, contributing to its pharmacological profile.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors.
- Signal Transduction Interference: The compound may disrupt key signaling pathways relevant to cell proliferation and survival.
Biological Activities
This compound has demonstrated a range of biological activities that suggest therapeutic potential:
- Antitumor Activity: Preliminary studies indicate that the compound may inhibit tumor growth through modulation of the MDM2 pathway, similar to other pyrrolidine derivatives .
- Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Antitumor Efficacy Study:
- Structure-Activity Relationship (SAR) Analysis:
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other related pyrrolidine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(4-Chlorophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Chlorine substitution | Anticancer activity reported |
1-(4-Bromophenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Bromine substitution | Antimicrobial properties |
1-(3-Methoxyphenyl)-3-(pyridin-2-ylsulfanyl)pyrrolidine-2,5-dione | Methoxy substitution | Potential enzyme inhibitor |
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H14N2O2S/c1-11-5-7-12(8-6-11)18-15(19)10-13(16(18)20)21-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3 |
InChI Key |
AOXKEMNUHNANRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.